molecular formula C19H21N5O B2740636 2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2319632-70-5

2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2740636
CAS No.: 2319632-70-5
M. Wt: 335.411
InChI Key: WNPWVCYWMCVMPQ-UHFFFAOYSA-N
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Description

This compound features a bicyclic 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a 1H-1,2,3-triazol-1-yl group and at the 8-position with an ethanone linker bearing a 1H-indol-1-yl moiety.

Properties

IUPAC Name

2-indol-1-yl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(13-22-9-7-14-3-1-2-4-18(14)22)24-15-5-6-16(24)12-17(11-15)23-10-8-20-21-23/h1-4,7-10,15-17H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPWVCYWMCVMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that combines an indole moiety with a triazole and an azabicyclo framework, which may contribute to its biological properties. The molecular formula is C15H18N4C_{15}H_{18}N_{4}, and it has a molecular weight of approximately 258.34 g/mol.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole-linked triazoles, including the compound . Research indicates that derivatives of indole-triazole exhibit significant activity against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium tuberculosis

For instance, compounds derived from similar structures have shown minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA . This suggests that the compound may possess comparable or enhanced antimicrobial properties.

2. Anti-inflammatory Activity

The anti-inflammatory potential of indole-triazole derivatives has been explored through their effects on inflammatory pathways. A study demonstrated that certain indole-triazoles significantly reduced levels of pro-inflammatory cytokines and inhibited the production of cyclooxygenase-2 (COX-2) in THP-1 monocytes exposed to advanced glycation end products (AGEs) . Specifically, compounds similar to the one were shown to:

  • Suppress NF-ĸB translocation
  • Reduce reactive oxygen species (ROS) production
  • Lower COX-2 levels and prostaglandin E2 (PGE2) production significantly (P < 0.001)

These findings indicate that the compound may serve as a lead for developing anti-inflammatory agents.

Research Findings and Case Studies

Study Findings Significance
Indole-triazoles reduced AGEs-induced ROS and COX-2 levels in THP-1 cells.Potential therapeutic use in diabetic complications.
Indole derivatives showed strong antimicrobial activity against MRSA with low MIC values.Important for addressing antibiotic resistance issues.

Comparison with Similar Compounds

Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of derivatives with modifications at the 3-position and ethanone linker:

Compound Name / ID Substituents at 3-Position Substituents at 8-Position (Ethanone Linker) Synthesis Yield (If Reported) Key Implications References
Target Compound 1H-1,2,3-triazol-1-yl 1H-indol-1-yl N/A High hydrogen-bonding potential due to triazole and indole; potential for CNS activity due to bicyclic core .
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one 1H-imidazol-1-yl 1-methyl-1H-indol-3-yl N/A Imidazole offers stronger basicity than triazole; methylindole may enhance lipophilicity but reduce polar interactions .
2-Chloro-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one (24) o-Tolyl Chlorine N/A Chlorine and o-tolyl groups increase steric bulk and electron-withdrawing effects, potentially altering receptor binding kinetics .
1-[3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-pyrrol-1-yl)ethan-1-one Pyridin-3-yloxy 1H-pyrrol-1-yl N/A Pyridine oxygen may enhance solubility; pyrrole’s smaller size could reduce steric hindrance compared to indole .
Compound 19 () 7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl Acetylpiperidine 50% Extended fused heterocycle may improve metabolic stability but complicate synthesis .

Physicochemical and Pharmacokinetic Predictions

  • LogP : The target compound’s indole and triazole groups likely result in moderate LogP (~2–3), comparable to ’s methylindole derivative. Pyridinyloxy () or fluorine-containing analogs () may exhibit lower LogP due to polar substituents .
  • Solubility : Triazole and pyridine groups () enhance aqueous solubility compared to halogenated derivatives () .
  • Metabolic Stability : The bicyclic core generally resists oxidation, but indole and triazole moieties may be susceptible to CYP450-mediated metabolism .

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